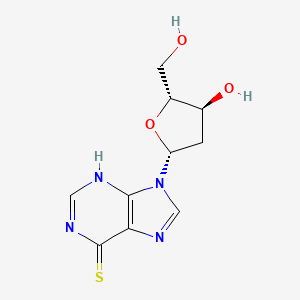

2'-Deoxy-6-thioinosine

Overview

Description

Arabinosylmercaptopurine is a compound that belongs to the class of nucleoside analogs These compounds are structurally similar to naturally occurring nucleosides and have significant biological activities

Mechanism of Action

Target of Action

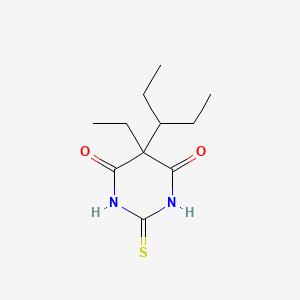

2’-Deoxy-6-thioinosine is a purine nucleoside analog . Its primary targets are indolent lymphoid malignancies . These malignancies are a group of slow-growing lymphomas and leukemias, which are types of cancer that affect the lymphatic system and blood cells, respectively.

Mode of Action

The compound interacts with its targets by inhibiting DNA synthesis and inducing apoptosis . Inhibition of DNA synthesis prevents the replication of cancer cells, thereby slowing down the progression of the disease. Induction of apoptosis, or programmed cell death, leads to the elimination of cancer cells from the body .

Biochemical Pathways

The biochemical pathways affected by 2’-Deoxy-6-thioinosine are those involved in DNA synthesis and apoptosis . By inhibiting DNA synthesis, the compound disrupts the cell cycle, preventing the cancer cells from dividing and proliferating. By inducing apoptosis, it triggers a series of biochemical events that lead to the self-destruction of the cancer cells .

Result of Action

The molecular and cellular effects of 2’-Deoxy-6-thioinosine’s action include the inhibition of DNA synthesis and the induction of apoptosis . These effects result in a decrease in the number of cancer cells and a slowdown in the progression of the disease .

Biochemical Analysis

Biochemical Properties

2’-Deoxy-6-thioinosine plays a crucial role in biochemical reactions by acting as an antimetabolite. It interferes with DNA synthesis and repair mechanisms, making it effective in targeting rapidly dividing cells, such as cancer cells. This compound interacts with several key enzymes and proteins, including DNA polymerases and ribonucleotide reductase. The interaction with DNA polymerases leads to the incorporation of 2’-Deoxy-6-thioinosine into the DNA strand, causing chain termination and inhibition of DNA synthesis . Additionally, it inhibits ribonucleotide reductase, an enzyme essential for the production of deoxyribonucleotides from ribonucleotides, further disrupting DNA synthesis .

Cellular Effects

2’-Deoxy-6-thioinosine exerts profound effects on various cell types and cellular processes. In cancer cells, it induces apoptosis by causing DNA damage and activating the intrinsic apoptotic pathway . This compound also affects cell signaling pathways, including the p53 pathway, which is crucial for cell cycle regulation and apoptosis . Furthermore, 2’-Deoxy-6-thioinosine influences gene expression by incorporating into DNA and causing mutations that lead to altered transcriptional profiles . In immune cells, it suppresses proliferation and modulates cytokine production, making it useful in the treatment of autoimmune diseases .

Molecular Mechanism

The molecular mechanism of 2’-Deoxy-6-thioinosine involves several key steps. Upon entering the cell, it is phosphorylated by cellular kinases to form its active triphosphate form . This active form competes with natural nucleotides for incorporation into DNA by DNA polymerases . Once incorporated, it causes chain termination and DNA strand breaks, leading to the activation of DNA damage response pathways . Additionally, 2’-Deoxy-6-thioinosine inhibits ribonucleotide reductase, reducing the pool of deoxyribonucleotides available for DNA synthesis . This dual mechanism of action makes it highly effective in targeting rapidly dividing cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Deoxy-6-thioinosine have been studied over various time points to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions but can undergo degradation in the presence of certain enzymes . Long-term exposure to 2’-Deoxy-6-thioinosine in cell culture models has demonstrated sustained inhibition of cell proliferation and induction of apoptosis . In vivo studies have also shown that repeated administration of this compound leads to cumulative effects on tumor growth inhibition .

Dosage Effects in Animal Models

The effects of 2’-Deoxy-6-thioinosine vary with different dosages in animal models. At low doses, it has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as myelosuppression and hepatotoxicity have been observed . These adverse effects are dose-dependent and highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and toxicity . Threshold effects have also been noted, where a minimum effective dose is required to achieve significant antitumor activity .

Metabolic Pathways

2’-Deoxy-6-thioinosine is involved in several metabolic pathways, primarily through its conversion to active metabolites by cellular enzymes. The initial phosphorylation step is catalyzed by deoxycytidine kinase, followed by further phosphorylation to form the active triphosphate form . This active form is then incorporated into DNA, leading to its antitumor effects . Additionally, 2’-Deoxy-6-thioinosine can be metabolized by thiopurine methyltransferase, which adds a methyl group to the sulfur atom, potentially affecting its activity and toxicity . The interplay between these metabolic pathways determines the overall efficacy and safety profile of this compound.

Transport and Distribution

The transport and distribution of 2’-Deoxy-6-thioinosine within cells and tissues are mediated by nucleoside transporters and binding proteins . Equilibrative nucleoside transporters facilitate its uptake into cells, while concentrative nucleoside transporters enhance its intracellular accumulation . Once inside the cell, 2’-Deoxy-6-thioinosine is distributed to various cellular compartments, including the nucleus, where it exerts its effects on DNA synthesis . The localization and accumulation of this compound are influenced by its interactions with binding proteins and transporters, which can affect its therapeutic efficacy and toxicity .

Subcellular Localization

The subcellular localization of 2’-Deoxy-6-thioinosine is primarily within the nucleus, where it incorporates into DNA and exerts its antitumor effects . This localization is facilitated by its structural similarity to natural nucleosides, allowing it to be recognized and processed by cellular enzymes involved in DNA synthesis . Additionally, post-translational modifications and targeting signals may direct 2’-Deoxy-6-thioinosine to specific nuclear compartments, further enhancing its activity . The precise subcellular localization and distribution of this compound are critical for its therapeutic efficacy and minimizing off-target effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Arabinosylmercaptopurine can be synthesized through a series of chemical reactions involving the coupling of arabinose with mercaptopurine. The process typically involves the protection of hydroxyl groups on arabinose, followed by the formation of a glycosidic bond with mercaptopurine. Deprotection steps are then carried out to yield the final product.

Industrial Production Methods: Industrial production of arabinosylmercaptopurine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: Arabinosylmercaptopurine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol form.

Substitution: Nucleophilic substitution reactions can occur at the purine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of arabinosylmercaptopurine, each with distinct chemical and biological properties.

Scientific Research Applications

Arabinosylmercaptopurine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in studying nucleoside analogs.

Biology: The compound is used in studies of DNA and RNA synthesis, as well as in the investigation of enzyme activities related to nucleoside metabolism.

Medicine: Arabinosylmercaptopurine has potential therapeutic applications, particularly in the treatment of certain cancers and viral infections due to its ability to interfere with nucleic acid synthesis.

Industry: It is used in the production of pharmaceuticals and as a research tool in the development of new drugs.

Comparison with Similar Compounds

Arabinosyladenine: Another nucleoside analog with antiviral and anticancer properties.

Arabinosylcytosine: Used in the treatment of certain leukemias.

Mercaptopurine: A purine analog used in the treatment of leukemia and autoimmune diseases.

Uniqueness: Arabinosylmercaptopurine is unique due to its specific combination of arabinose and mercaptopurine, which imparts distinct chemical and biological properties. Its ability to interfere with nucleic acid synthesis makes it a valuable tool in both research and therapeutic applications.

Properties

IUPAC Name |

9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O3S/c15-2-6-5(16)1-7(17-6)14-4-13-8-9(14)11-3-12-10(8)18/h3-7,15-16H,1-2H2,(H,11,12,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACLJMMBCDNRJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2NC=NC3=S)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20945040 | |

| Record name | 9-(2-Deoxypentofuranosyl)-9H-purine-6-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2239-64-7, 2946-46-5 | |

| Record name | Inosine, 2'-deoxy-6-thio- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Inosine, 2'-deoxy-6-thio- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90557 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002693713 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(2-Deoxypentofuranosyl)-9H-purine-6-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Mercaptopurine-2-deoxyriboside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the biological activities of 2′-deoxy-6-thioinosine and its derivatives?

A: 2′-Deoxy-6-thioinosine (dI6S) and its derivatives have shown significant biological activity, primarily as antiviral and antitumor agents. [, , ] For instance, research has demonstrated the effectiveness of dI6S derivatives against Friend leukemia virus in mice. [] Furthermore, several derivatives, including those with modifications at the 6-position of the purine ring, exhibited potent antitumor activity against L1210 leukemia in mice. [] This activity was linked to the compound's solubility, suggesting a relationship between its physicochemical properties and biological activity.

Q2: What is a convenient method for synthesizing oligonucleotides containing 2′-deoxy-6-thioinosine?

A: A practical approach for synthesizing oligonucleotides containing dI6S involves using the convertible nucleoside O6-phenyl-2′-deoxyinosine. [] This strategy employs standard solid-phase DNA synthesis followed by the removal of protecting groups. Treatment with sodium hydrogen sulfide in aqueous solution efficiently introduces the sulfur functionality at the 6-position, deprotects the other nucleobases, and cleaves the oligonucleotide from the solid support, all in a single step. This method simplifies the process and allows for the efficient incorporation of dI6S into oligonucleotides for various downstream applications.

Q3: How does the structure of 2′-deoxy-6-thioinosine derivatives impact their antitumor activity?

A: The antitumor activity of 2′-deoxy-6-thioinosine derivatives is significantly influenced by modifications at the 6-position of the purine ring. [] Research has shown that introducing sulfenamide, sulfinamide, and sulfonamide groups at this position can lead to potent antitumor activity against L1210 leukemia in mice. Notably, the specific stereochemistry at the sulfur atom in the sulfinamide derivatives also plays a role in determining the compound's efficacy. This highlights the importance of structure-activity relationships (SAR) in designing and optimizing 2′-deoxy-6-thioinosine analogs for enhanced antitumor activity.

Q4: Are there alternative synthetic routes to obtain 2′-deoxy-6-thioguanosine and related nucleosides?

A: Yes, 2′-deoxy-6-thioguanosine (β-TGdR), a related nucleoside, can be synthesized efficiently using the stereospecific sodium salt glycosylation method. [] This approach involves reacting the sodium salt of 2-amino-6-chloropurine with a protected sugar moiety, followed by specific transformations to introduce the desired thio group at the 6-position. This method allows for high yields and good stereochemical control, making it a valuable alternative to other synthetic routes. Furthermore, this strategy can be extended to synthesize other biologically relevant purine nucleosides, including ara-guanine (araG) and ara-6-thioguanine. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl N-[methyl-(2-nitro-4-propoxyphenyl)carbamothioyl]carbamate](/img/structure/B1225713.png)

![[5-Acetyloxy-6-[[18-hydroxy-10,14-dimethyl-15-(5-oxo-2H-furan-3-yl)-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-7-yl]oxy]-4-methoxy-2-methyloxan-3-yl] acetate](/img/structure/B1225721.png)